Cas no 1609404-26-3 (N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide)

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide is a synthetic organic compound featuring a substituted benzylamine core with an ethoxy and methoxy functional group on the aromatic ring. The hydrobromide salt form enhances its stability and solubility, making it suitable for pharmaceutical or research applications. The structural modifications, including the branched pentanamine moiety, may influence its binding affinity and selectivity in biological systems. This compound is of interest in medicinal chemistry due to its potential as an intermediate or active pharmaceutical ingredient (API). Its well-defined synthesis route and characterized properties ensure reproducibility for analytical or developmental purposes. Proper handling and storage are recommended to maintain integrity.
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide structure
1609404-26-3 structure
Product name:N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
CAS No:1609404-26-3
MF:C15H26BrNO2
MW:332.276443958282
MDL:MFCD13186418
CID:4608617

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
    • MDL: MFCD13186418
    • Inchi: 1S/C15H25NO2.BrH/c1-5-13(6-2)16-11-12-8-9-14(17-4)15(10-12)18-7-3;/h8-10,13,16H,5-7,11H2,1-4H3;1H
    • InChI Key: BSHSRFRAJPWMDR-UHFFFAOYSA-N
    • SMILES: O(C1C=C(CNC(CC)CC)C=CC=1OC)CC.Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB219715-1 g
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide; 95%
1609404-26-3
1g
€88.60 2023-01-27
abcr
AB219715-1g
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, 95%; .
1609404-26-3 95%
1g
€94.10 2025-02-27
Ambeed
A978018-5g
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
1609404-26-3 95%
5g
$104.0 2024-04-23
1PlusChem
1P00J41I-1g
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
1609404-26-3 95%
1g
$43.00 2024-06-20
abcr
AB219715-5g
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, 95%; .
1609404-26-3 95%
5g
€218.80 2025-02-27
A2B Chem LLC
AI90902-5g
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
1609404-26-3 95%
5g
$111.00 2024-04-20
A2B Chem LLC
AI90902-1g
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
1609404-26-3 95%
1g
$35.00 2024-04-20
abcr
AB219715-5 g
N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide; 95%
1609404-26-3
5g
€207.20 2023-01-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432860-5g
N-(3-ethoxy-4-methoxybenzyl)pentan-3-amine hydrobromide
1609404-26-3 95%
5g
¥934 2023-04-10
1PlusChem
1P00J41I-5g
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
1609404-26-3 95%
5g
$128.00 2024-06-20

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide Related Literature

Additional information on N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide

Introduction to N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine Hydrobromide (CAS No. 1609404-26-3)

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, identified by its CAS number 1609404-26-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for further investigation into its pharmacological properties.

The molecular structure of N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide consists of a benzyl group attached to an amine functional group, with specific substitutions at the 3rd and 4th positions of the benzene ring. The presence of ethoxy and methoxy groups at these positions enhances the compound's solubility and reactivity, which are crucial factors in drug design and synthesis.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide has been studied for its potential role in inhibiting specific enzymes and receptors that are involved in inflammatory responses, neurodegenerative disorders, and cancer. Its unique structural features make it a promising candidate for further exploration in medicinal chemistry.

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The benzyl amine portion of the molecule is typically prepared through nucleophilic substitution reactions, while the ethoxy and methoxy groups are introduced via etherification reactions. The final step involves the formation of the hydrobromide salt, which improves the compound's stability and bioavailability.

3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide has been subjected to computational modeling and experimental validation to understand its interaction with biological targets. These studies have revealed that the compound can bind to specific protein receptors with high affinity, suggesting its potential as an inhibitor or modulator. 3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide shows promise is in the treatment of neurological disorders. Preliminary research indicates that the compound may be effective in reducing inflammation and oxidative stress in brain cells, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. Further preclinical studies are needed to confirm these findings and to determine the optimal therapeutic dosage. 3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide has also been explored for its anti-cancer properties. Studies have shown that the compound can inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. This makes it an attractive candidate for further development as an anti-cancer agent. 3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide is currently undergoing preclinical trials to evaluate its pharmacokinetic profile, toxicity, and therapeutic potential. These trials are essential steps in determining whether the compound can be safely used in humans and whether it can provide significant benefits over existing treatments. 3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, including its solubility, stability, and metabolic fate, are critical factors that influence its pharmacological activity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to study these properties in detail. This information is vital for optimizing the compound's formulation and delivery system. 3-ethoxy-4-methoxybenzyl strong>) -< strong > 1 -pentanamine hydrobromide are promising, given its unique structural features and potential biological activity. Further research is needed to fully understand its mechanisms of action and to explore new therapeutic applications. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be essential in bringing this compound from laboratory discovery to clinical use.

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